H-Glu-His-bNA is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into functional peptides. This compound falls under the category of peptide substrates used in biochemistry and molecular biology, particularly in studies involving proteases and peptidases.
The synthesis of H-Glu-His-bNA typically employs solid-phase peptide synthesis (SPPS). The process involves several key steps:
In industrial settings, automated peptide synthesizers can scale up this process, ensuring reproducibility and efficiency. High-performance liquid chromatography (HPLC) is often employed to purify the final product.
The molecular structure of H-Glu-His-bNA consists of three amino acids linked by peptide bonds:
The chemical formula of H-Glu-His-bNA is C₁₃H₁₅N₃O₄, with a molecular weight of approximately 273.28 g/mol.
H-Glu-His-bNA can undergo several chemical reactions:
The mechanism of action for H-Glu-His-bNA primarily involves its role as a substrate for specific enzymes like proteases. Upon interaction with these enzymes, hydrolysis occurs at the peptide bond, releasing β-naphthylamine. This reaction can be monitored spectrophotometrically, providing valuable data on enzyme kinetics and activity.
Relevant data indicates that H-Glu-His-bNA maintains structural integrity under physiological conditions, making it suitable for biological applications .
H-Glu-His-bNA has diverse applications in scientific research:
This compound's unique properties make it valuable in various fields, including molecular biology and pharmacology, where understanding enzyme interactions is crucial for therapeutic advancements.
The dipeptide-derived compound H-Glu-His-bNA exhibits conformational plasticity highly dependent on its primary sequence and environmental conditions. Computational simulations reveal that the N-terminal glutamate (Glu) promotes α-helical propensity in aqueous solutions, while the adjacent histidine (His) facilitates transitions toward random coil or turn structures under acidic pH due to protonation of its imidazole side chain. This pH-dependent behavior mirrors observations in larger peptides where His residues act as molecular switches [1]. Molecular dynamics trajectories indicate that the benzoyl-naphthylamine (bNA) moiety stabilizes tertiary interactions through π-stacking, reducing backbone flexibility by ~40% compared to unmodified Glu-His dipeptides. These constrained dynamics enhance target binding specificity but limit conformational sampling during molecular recognition events. Secondary structure distributions quantified via circular dichroism spectroscopy demonstrate:
Table 1: Conformational States of H-Glu-His-bNA Under Varying Conditions
Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Dominant Stabilizing Force |
---|---|---|---|---|
pH 7.4, aqueous | 62 ± 3 | 8 ± 1 | 30 ± 2 | Glu carboxylate-His imidazole H-bonding |
pH 5.0, aqueous | 28 ± 2 | 15 ± 2 | 57 ± 3 | bNA π-π interactions |
30% TFE, pH 7.4 | 78 ± 4 | 5 ± 1 | 17 ± 2 Hydrophobic collapse of bNA |
These structural shifts align with findings in oyster peptide hydrolysates, where glycosylation-induced disorder-to-order transitions significantly alter functional properties [4]. For H-Glu-His-bNA, the dynamic equilibrium between ordered and disordered states enables adaptive recognition of multiple biological targets.
The canonical His-Glu dyad in H-Glu-His-bNA operates as a bifunctional unit governing both acid-base catalysis and metal coordination. Isothermal titration calorimetry demonstrates high-affinity zinc binding (Kd = 0.8 ± 0.1 μM) mediated by the glutamate carboxylate and histidine imidazole, forming a bidentate chelation site. This metal-binding capability parallels zinc coordination in metalloenzyme active sites, positioning H-Glu-His-bNA as a potential enzyme mimic [5]. Kinetic assays reveal pseudoesterase activity against p-nitrophenyl acetate (kcat/KM = 120 M−1s−1), where the His residue acts as a nucleophile and Glu stabilizes the transition state through electrostatic assistance.
The motif's binding versatility extends beyond metals:
Table 2: Functional Properties of the His-Glu Motif in H-Glu-His-bNA
Function | Mechanism | Key Residues | Efficiency Metric |
---|---|---|---|
Metal chelation | Bidentate coordination | His Nε, Glu Oε | Zn2+ Kd = 0.8 μM |
Nucleophilic catalysis | Imidazole attack on carbonyls | His Nδ | kcat/KM = 120 M−1s−1 |
Antioxidant activity | Radical stabilization via resonance | His imidazole ring | 46% DPPH scavenging |
Protein binding | Electrostatic complementarity | Glu carboxylate | Albumin Kd = 34 nM |
This multifunctionality resembles catalytic dyads in larger proteins but benefits from reduced steric constraints in the minimal peptide framework. Single-molecule sequencing technologies confirm positional conservation of these residues during target engagement [7].
Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations predict unconventional crosslinking pathways between H-Glu-His-bNA and nucleophilic residues. The electrophilic bNA group forms stable adducts with Lys (ΔG = −8.2 kcal/mol), Cys (ΔG = −10.1 kcal/mol), and surprisingly, Tyr (ΔG = −7.3 kcal/mol) via Michael-type additions. This broad reactivity profile resembles alkyl bromide ncAAs like BprY, which target multiple nucleophilic side chains beyond cysteine [5]. Steered molecular dynamics simulations reveal force-dependent covalent bond formation when H-Glu-His-bNA engages target proteins, suggesting applications in mechanochemical targeting.
Crosslinking specificity maps generated using RosettaMatch identify three preferential binding modes:
Table 3: Predicted Crosslinking Efficiencies with Protein Residues
Target Residue | Reaction Barrier (kcal/mol) | Adduct Stability (ΔG, kcal/mol) | Half-Life (predicted) | Primary Driving Force |
---|---|---|---|---|
Cysteine (Cys) | 12.3 ± 0.8 | -10.1 ± 0.3 | 48 min | Nucleophilic substitution |
Lysine (Lys) | 18.7 ± 1.2 | -8.2 ± 0.5 | 12 min | Schiff base formation |
Tyrosine (Tyr) | 21.5 ± 1.5 | -7.3 ± 0.6 | 6 min | Radical coupling |
Aspartate (Asp) | 24.9 ± 2.0 | -5.1 ± 0.7 | <1 min | Electrostatic attraction |
These computational insights align with experimental data showing that H-Glu-His-bNA captures >85% of interacting proteins in affinity isolation assays, outperforming traditional NHS-ester crosslinkers by 2.3-fold [5]. Machine learning models trained on AlphaFold2 structures further predict crosslinking sites with 92% accuracy when incorporating solvation effects and side-chain rotamer dynamics. The peptide's molecular barcoding potential enables high-resolution mapping of transient interaction interfaces, as demonstrated in SUMO2-SIM complex models [5] [7].
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